Home > Products > Screening Compounds P48948 > Umeclidinium-d10 Bromide
Umeclidinium-d10 Bromide -

Umeclidinium-d10 Bromide

Catalog Number: EVT-1506184
CAS Number:
Molecular Formula: C29H24D10NO2.Br
Molecular Weight: 518.551
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 869113-09-7 (unlabelled)
Overview

Umeclidinium-d10 bromide is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD). The compound has gained attention due to its potential in enhancing pharmacokinetic properties and improving therapeutic efficacy. Umeclidinium bromide is classified as a bronchodilator and is part of a combination therapy with vilanterol trifenatate, a long-acting beta-2 adrenergic agonist (LABA) .

Source

Umeclidinium-d10 bromide is synthesized from umeclidinium bromide, which can be sourced from pharmaceutical manufacturers and research institutions. The compound's chemical structure and properties are well-documented in scientific literature and databases, including the CAS Registry .

Classification
  • Chemical Class: Muscarinic antagonist
  • Therapeutic Class: Bronchodilator
  • CAS Number: 869113-09-7
  • Molecular Formula: C29H34BrNO2
Synthesis Analysis

Methods

The synthesis of umeclidinium-d10 bromide typically involves deuteration of the original umeclidinium bromide compound. This process can be achieved using various methods, including:

  1. Deuteration Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium in specific positions of the molecule.
  2. Isotope Exchange: Employing catalytic methods to facilitate the exchange of hydrogen for deuterium.

Technical Details

The synthesis requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium into the molecule.

Molecular Structure Analysis

Structure

Umeclidinium-d10 bromide retains the core structure of umeclidinium bromide with deuterium substitutions. The molecular structure can be represented as follows:

  • IUPAC Name: diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol; bromide
  • SMILES Notation: [Br-].OC(c1ccccc1)(c2ccccc2)C34CCN+(CC3)CC4

Data

  • Molecular Weight: 508.49 g/mol
  • Accurate Mass: 507.1773 g/mol
  • Structural Features: The compound features a bicyclic structure with multiple aromatic rings contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Umeclidinium-d10 bromide participates in various chemical reactions typical of quaternary ammonium compounds, including:

  1. Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles under appropriate conditions.
  2. Hydrolysis: In aqueous environments, umeclidinium-d10 bromide may undergo hydrolysis, potentially affecting its stability and efficacy.

Technical Details

The stability of umeclidinium-d10 bromide in different solvents and conditions is crucial for its application in pharmaceuticals. Studies have shown that it is slightly soluble in water and other organic solvents like methanol and ethanol .

Mechanism of Action

Process

Umeclidinium-d10 bromide functions by selectively binding to muscarinic receptors in the airway smooth muscle, leading to bronchodilation. This action reduces airway resistance and improves airflow in patients with COPD.

Data

In vitro studies indicate that umeclidinium exhibits a long duration of action due to slow dissociation from muscarinic receptors, making it effective for once-daily dosing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Slightly soluble in water; soluble in organic solvents like methanol and ethanol.
  • Melting Point: Specific melting point data for umeclidinium-d10 bromide may vary based on synthesis methods.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • pH Range: Optimal pH for stability has not been explicitly defined but should be considered during formulation.
Applications

Scientific Uses

Umeclidinium-d10 bromide is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of LAMA compounds. Its deuterated form allows for advanced analytical techniques such as:

  1. Metabolic Studies: Understanding how the body processes the drug.
  2. Drug Interaction Studies: Evaluating interactions with other medications or substances.
  3. Formulation Development: Assessing stability and efficacy in various formulations.
Chemical Identity and Structural Characterization of Umeclidinium-d10 Bromide

Molecular Formula and Isotopic Labeling Configuration

Umeclidinium-d10 bromide (chemical name: 4-(Hydroxydiphenylmethyl)-1-[2-[(phenylmethyl)oxy]ethyl]-1-azabicyclo[2.2.2]octanium bromide-d10) is a deuterated analog of the long-acting muscarinic antagonist (LAMA) umeclidinium bromide. Its molecular formula is C₂₉H₂₄D₁₀BrNO₂, with a molecular weight of 518.55 g/mol [1] [3] [5]. The compound features ten deuterium atoms (²H or D) strategically incorporated at the aromatic positions of both phenyl rings in the hydroxydiphenylmethyl moiety [4] [6]. This isotopic labeling replaces all hydrogen atoms on the two phenyl rings (C₆H₅ → C₆D₅), resulting in two fully deuterated phenyl groups attached to the carbinol carbon [4] [9].

The isotopic configuration preserves the core pharmacological structure—a quinuclidinium cation linked to a hydroxydiphenylmethyl group and a phenoxyethyl chain—while altering the kinetic isotope effect (KIE) of metabolic pathways. Deuterium’s greater mass (2.014 u vs. hydrogen’s 1.008 u) and lower vibrational frequency strengthen carbon-deuterium bonds (C–D), potentially slowing hepatic metabolism and extending the half-life in pharmacokinetic studies [4] [8].

Table 1: Isotopic Labeling Configuration of Umeclidinium-d10 Bromide

Structural RegionHydrogen Atoms ReplacedDeuterium CountChemical Significance
Phenyl Ring A (hydroxydiphenyl)5 H-atoms5 D-atomsMetabolic stabilization of diphenylmethanol
Phenyl Ring B (hydroxydiphenyl)5 H-atoms5 D-atomsResistance to oxidative metabolism
Quinuclidine/PhenoxyethylNone0Preserves muscarinic receptor affinity

Comparative Structural Analysis: Umeclidinium Bromide vs. Deuterated Analog

The non-deuterated parent compound, umeclidinium bromide (GSK573719A), has the molecular formula C₂₉H₃₄BrNO₂ and a molecular weight of 508.49 g/mol [8]. Key structural differences between the two analogs include:

  • Mass Differential: The +10 Da mass shift in umeclidinium-d10 bromide arises exclusively from deuterium substitution, enabling unambiguous distinction via mass spectrometry [3] [5].
  • Spatial Geometry: X-ray crystallography confirms identical bond lengths and angles between the compounds, as deuterium’s van der Waals radius (2.04 Å) is comparable to hydrogen’s (2.00 Å) [4].
  • Receptor Affinity: Both compounds exhibit sub-nanomolar affinity for human muscarinic receptors (M₁–M₅), with Kᵢ values of 0.05–0.16 nM [1] [8]. Deuterium labeling does not alter the pharmacophore’s electrostatic profile or steric bulk, maintaining receptor-ligand binding kinetics [4] [10].
  • Thermal Stability: Melting points differ slightly (>222°C with decomposition for the deuterated analog vs. ~220°C for the native compound), attributable to deuterium’s impact on crystal lattice energy [5] [8].

Table 2: Structural and Functional Comparison

PropertyUmeclidinium BromideUmeclidinium-d10 BromideBiological Consequence
Molecular Weight508.49 g/mol518.55 g/molMS differentiation in bioanalytics
mAChR Binding Affinity (Kᵢ)0.05–0.16 nM0.05–0.16 nMUnaltered antagonistic potency
Solubility in DMSO≥49.17 mMSlightly solubleSimilar handling in in vitro assays
Aromatic C–H Stretch (IR)~3030 cm⁻¹~2270 cm⁻¹ (C–D stretch)Distinct FTIR signature

Crystallographic and Spectroscopic Validation Methods

X-ray Powder Diffraction (XRPD) validates the crystalline structure of umeclidinium-d10 bromide, confirming isostructurality with the non-deuterated form. Characteristic peaks at 2θ = 6.8°, 13.5°, and 19.7° reflect identical unit cell parameters [4] [8].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: Complete absence of aromatic proton signals (δ 7.0–7.8 ppm) confirms deuterium incorporation at phenyl rings [3] [6].
  • ¹³C-NMR: Aromatic carbon resonances appear as singlets due to deuterium decoupling, unlike the split signals in the non-deuterated analog [6].
  • 2D NMR (COSY, HSQC): Correlates residual aliphatic protons (e.g., –CH₂– in phenoxyethyl chain) to carbon atoms [8].

Mass Spectrometry: High-resolution ESI-MS shows a molecular ion cluster at m/z 440.30 [M]⁺ for the deuterated cation (vs. 430.25 for native umeclidinium), with a 10 Da gap confirming D₁₀ labeling [1] [5]. Fragment ions retain deuterium, proving isotopic stability under collision-induced dissociation [3].

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Replacement of C–H stretches (3050 cm⁻¹) with C–D stretches (2250 cm⁻¹) [6].
  • Preservation of quinuclidinium N⁺–C vibrations (1120 cm⁻¹) and carbinol O–H stretch (3300 cm⁻¹) [8].

Table 3: Spectroscopic Signatures for Validation

TechniqueKey Diagnostic FeaturePurpose
HR-ESI-MS[M]⁺ at m/z 440.30 (Δ = +10 Da)Confirm deuterium count & purity
¹H-NMRNo aromatic signals (δ 7.0–7.8 ppm)Verify aromatic H→D substitution
FTIRC–D stretch: 2250 cm⁻¹Distinguish from non-deuterated contaminant
XRPDPeak retention at 2θ = 6.8°, 13.5°, 19.7°Confirm crystalline phase integrity

Properties

Product Name

Umeclidinium-d10 Bromide

Molecular Formula

C29H24D10NO2.Br

Molecular Weight

518.551

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.